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Compound of Interest

Compound Name: Echinosporin

Cat. No.: B1239870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the natural product (-)-

echinosporin, a compound with noted antibiotic and antitumor properties. The protocol

described herein is based on the seminal work of Smith and coworkers, who first achieved the

enantioselective total synthesis of this complex molecule. This application note includes key

experimental procedures, tabulated quantitative data for easy reference, and diagrams

illustrating the synthetic strategy and the proposed biological mechanism of action.

Introduction
(-)-Echinosporin is a structurally unique and highly oxygenated natural product isolated from

Streptomyces echinosporus.[1] It has garnered significant attention from the scientific

community due to its interesting biological activities, including the induction of apoptosis and

cell cycle arrest at the G2/M phase in cancer cells. The intricate tricyclic lactone core of (-)-

echinosporin has presented a formidable challenge to synthetic chemists, making its total

synthesis a noteworthy achievement in organic chemistry. The strategy developed by Smith

and his team provides an elegant and efficient pathway to this natural product, enabling further

investigation of its therapeutic potential.

Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of

(-)-echinosporin as reported by Smith et al.
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Step No. Reaction
Starting
Material

Product

Reagents
and
Condition
s

Yield (%)

Diastereo
meric
Ratio
(d.r.)

1

[2+2]

Photocyclo

addition

Dihydrofur

an &

Cyclopente

none

Bicyclic

Ketone

hν,

Acetone,

Pyrex

Not

specified

Not

specified

2

Enol

Triflate

Formation

Bicyclic

Ketone

Enol

Triflate

LDA,

PhNTf₂,

THF, -78

°C to -20

°C

Not

specified

Not

applicable

3

Pd-

catalyzed

Carbometh

oxylation

Enol

Triflate

α,β-

Unsaturate

d Ester

Pd(OAc)₂,

PPh₃,

Et₃N, CO,

DMF/MeO

H

54-56%

(over 2

steps)

Not

applicable

4

Davis

Hydroxylati

on

α,β-

Unsaturate

d Ester

α-Hydroxy

Ester

KHMDS, 2-

(phenylsulf

onyl)-3-

phenyloxaz

iridine,

THF, -78

°C

60-70% >20:1

5
Lactonizati

on

α-Hydroxy

Ester

Tricyclic

Lactone

Bio-Rad

AG50W-X2

resin,

MeCN/H₂O

Not

specified

Not

applicable

6 Pd-

catalyzed

Oxidation

Tricyclic

Lactone

Dienone Pd₂(dba)₃·

CHCl₃,

(allyl-

O)₂CO,

50-55% Not

applicable
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MeCN, 80

°C

7
Amide

Formation
Dienone Amide

NH₄OH,

MeOH
86%

Not

applicable

8

Oxidation-

Fragmentat

ion

Amide Lactol

DMSO,

Et₃N,

py·SO₃,

CH₂Cl₂;

then aq.

HCl

Not

specified

Not

applicable

9

Mitsunobu

Lactonizati

on

Lactol

(-)-

Echinospor

in

PPh₃,

DEAD,

THF, -15

°C to rt

14%
Not

applicable

Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (-)-echinosporin are

provided below.

Step 1 & 2: [2+2] Photocycloaddition and Enol Triflate
Formation
A solution of dihydrofuran and cyclopentenone in acetone is irradiated with a Hanovia medium-

pressure mercury lamp through a Pyrex filter. After completion of the reaction, the solvent is

removed under reduced pressure. The resulting crude bicyclic ketone is dissolved in THF and

cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, followed by

the addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction mixture is

allowed to warm to -20 °C and then quenched with saturated aqueous ammonium chloride. The

product is extracted with an organic solvent and purified by column chromatography.

Step 3: Palladium-Catalyzed Carbomethoxylation
To a solution of the enol triflate in a mixture of DMF and methanol are added palladium(II)

acetate, triphenylphosphine, and triethylamine. The mixture is stirred under a carbon monoxide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1239870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atmosphere (1 atm). After the reaction is complete, the mixture is diluted with water and

extracted with an organic solvent. The combined organic layers are washed, dried, and

concentrated. The crude product is purified by flash chromatography.

Step 4: Davis Hydroxylation
The α,β-unsaturated ester is dissolved in THF and cooled to -78 °C. A solution of potassium

bis(trimethylsilyl)amide (KHMDS) is added, followed by a solution of 2-(phenylsulfonyl)-3-

phenyloxaziridine (Davis oxaziridine). The reaction is quenched with saturated aqueous

ammonium chloride and extracted. The organic extracts are dried and concentrated, and the

resulting α-hydroxy ester is purified by chromatography.

Step 8 & 9: Oxidation-Fragmentation and Mitsunobu
Lactonization
The amide intermediate is subjected to Parikh-Doering oxidation conditions (sulfur trioxide

pyridine complex, triethylamine, DMSO in CH₂Cl₂) followed by an acidic workup to afford the

lactol. The crude lactol is then dissolved in THF and cooled to -15 °C. Triphenylphosphine and

diethyl azodicarboxylate (DEAD) are added sequentially. The reaction is allowed to warm to

room temperature. After completion, the solvent is evaporated, and the residue is purified by

preparative thin-layer chromatography to yield (-)-echinosporin.

Visualizations
Synthetic Pathway of (-)-Echinosporin
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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